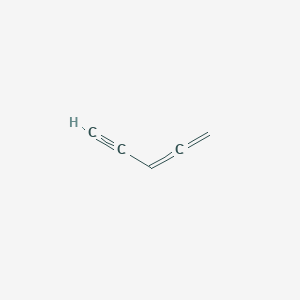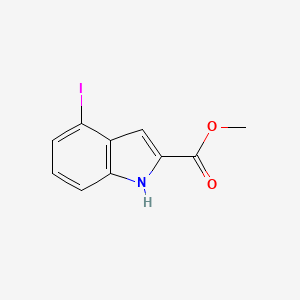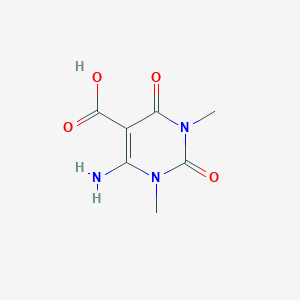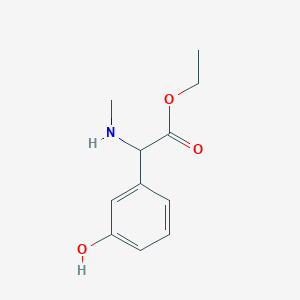
4-Azido-2-chloro-1-trifluoromethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-azido-2-chloro-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3ClF3N3O It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a trifluoromethoxy group (-OCF3) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-2-chloro-1-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-1-(trifluoromethoxy)benzene.
Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction. Sodium azide (NaN3) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 4-azido-2-chloro-1-(trifluoromethoxy)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4-azido-2-chloro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-chloro-1-(trifluoromethoxy)aniline.
Cycloaddition: Formation of triazole derivatives.
科学研究应用
4-azido-2-chloro-1-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for click chemistry applications.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-azido-2-chloro-1-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The azido group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
Cycloaddition Reactions: The azido group forms a triazole ring through a 1,3-dipolar cycloaddition mechanism.
相似化合物的比较
4-azido-2-chloro-1-(trifluoromethoxy)benzene can be compared with other azido-substituted benzene derivatives:
4-azido-2-chlorobenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
4-azido-1-(trifluoromethoxy)benzene: Lacks the chloro group, affecting its chemical behavior.
2-azido-1-(trifluoromethoxy)benzene: The position of the azido group changes, leading to different reaction pathways.
属性
分子式 |
C7H3ClF3N3O |
|---|---|
分子量 |
237.56 g/mol |
IUPAC 名称 |
4-azido-2-chloro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3ClF3N3O/c8-5-3-4(13-14-12)1-2-6(5)15-7(9,10)11/h1-3H |
InChI 键 |
UMFQDTATOCHIJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])Cl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)




![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
![benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)

![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)

